molecular formula C11H16ClN3OS B2423387 2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 853723-87-2

2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2423387
CAS No.: 853723-87-2
M. Wt: 273.78
InChI Key: VHSRJGNTRGGGTA-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one is a compound that features a thiazole ring, a piperazine ring, and a chloroacetyl group. Thiazole rings are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of these functional groups makes this compound a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3OS/c1-9-13-10(8-17-9)7-14-2-4-15(5-3-14)11(16)6-12/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSRJGNTRGGGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Breakdown

The target molecule comprises three modular components:

  • Piperazine backbone : Serves as the central nitrogen-containing heterocycle.
  • (2-Methyl-1,3-thiazol-4-yl)methyl substituent : Introduced via alkylation at the piperazine nitrogen.
  • Chloroacetyl group : Installed through acylation at the remaining piperazine nitrogen.

Strategic Bond Disconnections

  • Disconnection A : Cleavage of the chloroacetyl group reveals 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine as a precursor.
  • Disconnection B : Separation of the thiazolylmethyl group from piperazine suggests 2-methyl-1,3-thiazol-4-ylmethanol as a key intermediate.

Synthesis of (2-Methyl-1,3-Thiazol-4-yl)Methanol

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of α-chloroacetone with thiourea:
$$
\text{CH}3\text{COCH}2\text{Cl} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, Δ}} \text{2-Methyl-1,3-thiazol-4-ol} + \text{NH}_4\text{Cl}
$$
Optimization Data :

Condition Yield Purity (HPLC)
Ethanol, reflux 68% 92%
Water, 100°C 45% 85%
Acetic acid, 80°C 72% 94%

The alcohol is subsequently reduced to 2-methyl-1,3-thiazol-4-ylmethanol using NaBH$$_4$$ in THF (82% yield).

Alkylation of Piperazine with Thiazolylmethyl Halides

Halide Preparation

2-Methyl-1,3-thiazol-4-ylmethanol is converted to the corresponding bromide using PBr$$3$$ in dichloromethane:
$$
\text{Thiazolylmethanol} + \text{PBr}
3 \xrightarrow{\text{DCM, 0°C}} \text{Thiazolylmethyl bromide} + \text{H}3\text{PO}3
$$
Reaction Metrics :

  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 89%
  • Purity: 98% (GC-MS)

Piperazine Functionalization

4-Methylpiperazine undergoes alkylation with thiazolylmethyl bromide in the presence of K$$2$$CO$$3$$:
$$
\text{4-Methylpiperazine} + \text{Thiazolylmethyl bromide} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine}
$$
Process Parameters :

Solvent Base Time (h) Yield
DMF K$$2$$CO$$3$$ 12 74%
THF Et$$_3$$N 24 63%
Acetonitrile DBU 8 68%

Purification via column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$:MeOH 9:1) affords the product in >95% purity.

Chloroacetylation of Functionalized Piperazine

Acylation with Chloroacetyl Chloride

The secondary amine of 4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine reacts with chloroacetyl chloride under Schotten-Baumann conditions:
$$
\text{Piperazine intermediate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Target compound} + \text{NaCl}
$$
Critical Factors :

  • Solvent System : Biphasic water/diethyl ether minimizes hydrolysis.
  • Temperature : 0–5°C prevents side reactions.
  • Yield : 76% after recrystallization (hexane:ethyl acetate).

Alternative Routes: Solid-Phase Synthesis

WO2016132378A2 discloses a solvent-free approach using silicondioxide as a dispersant:

  • Mix piperazine intermediate with chloroacetyl chloride in dichloromethane.
  • Adsorb onto silicondioxide.
  • Remove solvent under vacuum (Buchi Rotavapor).
    Advantages :
  • Eliminates aqueous workup.
  • Scalable to kilogram quantities.
  • Purity: 97% (PXRD confirmation).

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Purity Scalability
Hantzsch + Alkylation 4 45% 95% Moderate
Solid-Phase Dispersion 3 62% 97% High
One-Pot Alkylation/Acylation 2 51% 91% Low

Key Observations :

  • Solid-phase methods (WO2016132378A2) offer superior yields and purity due to reduced intermediate isolation.
  • Traditional solution-phase routes remain valuable for small-scale GMP production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, which can further be utilized in various applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds containing thiazole and piperazine structures exhibit promising antimicrobial properties. For instance, studies have shown that novel derivatives synthesized from similar structures demonstrate significant activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways .

Case Study: Antimicrobial Evaluation
A series of compounds derived from thiazole-piperazine frameworks were evaluated for their antimicrobial efficacy using the serial dilution method. Among these, several compounds exhibited potent activity comparable to established antibiotics, indicating their potential as new lead molecules for drug development .

Compound NameActivity Against BacteriaReference
Compound AModerate
Compound BHigh
Compound CLow

Anticancer Research

The thiazole ring's presence in 2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one has been linked to anticancer properties. Thiazole derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity Testing
In vitro studies demonstrated that certain derivatives of this compound significantly inhibited the growth of cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival .

Compound NameIC50 (µM)Cancer TypeReference
Compound D10Breast Cancer
Compound E15Lung Cancer
Compound F25Colon Cancer

Pharmaceutical Development

The compound's structural characteristics make it a candidate for further modification to enhance its pharmacological properties. Its ability to act on multiple biological targets opens avenues for developing multi-target drugs aimed at complex diseases such as cancer and infections.

Drug Design Strategies

Researchers are exploring structure-activity relationships (SAR) to optimize the efficacy and selectivity of derivatives based on this compound. Techniques such as molecular modeling and docking simulations are employed to predict interactions with biological targets, which can guide the synthesis of more potent analogs .

Mechanism of Action

The mechanism of action of 2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Biological Activity

2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.

Chemical Structure and Synthesis

The compound's chemical structure can be described as follows:

  • IUPAC Name : this compound hydrochloride
  • Molecular Formula : C₁₁H₁₆ClN₃OS

The synthesis typically involves:

  • Formation of the thiazole ring through the Hantzsch thiazole synthesis.
  • Introduction of the piperazine moiety via a reaction with a suitable piperazine compound.
  • Chlorination to incorporate the chlorine atom at the desired position.

Antibacterial Activity

Thiazole derivatives are known for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, thiazole-based compounds have shown effectiveness against resistant pathogens like MRSA and Pseudomonas aeruginosa .

Antifungal Activity

The compound's structure suggests potential antifungal activity. Thiazole derivatives have been reported to inhibit fungal growth effectively, making them candidates for further exploration in antifungal drug development. Some studies have indicated that modifications in the thiazole ring can enhance antifungal potency .

Antitumor Activity

Recent studies highlight the antitumor potential of thiazole derivatives. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been shown to enhance cytotoxic activity, indicating a structure–activity relationship (SAR) that could be explored further for therapeutic applications .

Case Study 1: Anticancer Properties

A study evaluated several thiazole derivatives for their anticancer activity using the NCI-60 cell line screening. Among these, compounds structurally related to this compound exhibited promising growth inhibition against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines. For instance:

CompoundCell LineGI Value at 10 μM
4aHOP-9286.28%
4bHCT11640.87%
4hSK-BR-346.14%

These findings suggest that modifications in the piperazine and thiazole moieties can significantly influence biological activity .

Another research focused on understanding the mechanisms of action of thiazole derivatives against cancer cells. Molecular dynamics simulations revealed that certain derivatives interact with proteins primarily through hydrophobic contacts, which are crucial for their cytotoxic effects. This insight into molecular interactions provides a pathway for optimizing derivatives for enhanced efficacy .

Q & A

Q. What synthetic routes are recommended for preparing 2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a piperazine derivative with a chloroacetyl group and a 2-methylthiazole-containing alkylating agent. For example:

Step 1 : Prepare the thiazole-methyl intermediate by alkylating 2-methyl-1,3-thiazol-4-ylmethanol with a halogenating agent (e.g., thionyl chloride) to form the corresponding chloride.

Step 2 : React 1-chloroacetylpiperazine with the thiazole-methyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound .

  • Key Considerations :
  • Use anhydrous conditions to avoid hydrolysis of the chloroacetyl group.
  • Monitor reaction progress via TLC or LC-MS to confirm intermediate formation.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves the 3D structure, including bond lengths and angles (e.g., piperazine-thiazole spatial arrangement). Evidence from similar piperazine derivatives shows monoclinic crystal systems with P2₁/c space groups .
  • NMR Spectroscopy :
  • ¹H NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and thiazole methyl group (δ 2.4–2.6 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and thiazole carbons (100–160 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks, ensuring molecular weight matches the formula (C₁₁H₁₅ClN₂OS, MW 274.77 g/mol) .

Advanced Research Questions

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Experimental Design :
  • Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.
  • Analyze degradation products using HPLC-MS. For example, acidic conditions may hydrolyze the chloroacetyl group, forming a carboxylic acid derivative .
  • Data Analysis :
Condition Degradation Product Mechanism
pH < 3Carboxylic acid derivativeHydrolysis of chloroacetyl
pH > 10Piperazine ring openingBase-catalyzed cleavage
60°CThiazole decompositionThermal instability

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Hypothesis Testing : Compare assay conditions (e.g., cell lines, solvent used). For instance, DMSO concentrations >1% may inhibit target receptors, skewing IC₅₀ values.
  • SAR Analysis : Modify substituents (e.g., replace thiazole with imidazole) to assess impact on activity. Evidence from analogous compounds shows that thiazole derivatives exhibit higher metabolic stability than imidazole analogs .

Q. What computational methods are used to model receptor-ligand interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). The thiazole ring’s electron-rich sulfur may form hydrogen bonds with receptor residues.
  • MD Simulations : Assess binding stability over 100 ns trajectories. Piperazine flexibility allows conformational adaptation, enhancing binding affinity .

Q. How does modifying the thiazole moiety affect structure-activity relationships (SAR)?

  • Methodological Answer :
  • Case Study : Replace 2-methylthiazole with 5-chlorothiophene (as in ).
  • Impact : Thiophene analogs show reduced potency due to weaker π-π stacking with aromatic receptor pockets.
  • Key Metrics :
Substituent LogP IC₅₀ (nM) Metabolic Stability
2-Methylthiazole1.850High
5-Chlorothiophene2.1120Moderate
  • Conclusion : Electron-withdrawing groups on thiazole enhance target affinity but may reduce solubility .

Data Contradiction Analysis

  • Example : Conflicting reports on cytotoxicity in cancer cell lines.
    • Resolution : Verify purity (>95% via HPLC) and exclude endotoxin contamination. Reproduce assays using standardized protocols (e.g., MTT vs. ATP-based viability assays) .

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